molecular formula C13H10N4O3 B12525556 (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-47-0

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12525556
CAS No.: 651769-47-0
M. Wt: 270.24 g/mol
InChI Key: FZVIJOZICICVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that combines a furan ring, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with (furan-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group on the benzoate moiety can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the benzoate moiety.

    Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.

Scientific Research Applications

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the furan ring.

    (Furan-2-yl)methanol: Contains the furan ring but lacks the tetrazole and benzoate moieties.

    4-[(2H-Tetrazol-5-yl)methyl]benzoic acid: Similar structure but with a different substitution pattern.

Uniqueness

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the furan, tetrazole, and benzoate moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

651769-47-0

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

furan-2-ylmethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C13H10N4O3/c18-13(20-8-11-2-1-7-19-11)10-5-3-9(4-6-10)12-14-16-17-15-12/h1-7H,8H2,(H,14,15,16,17)

InChI Key

FZVIJOZICICVKL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.